Synthesis and characterization of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one
Synthesis and characterization of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Pyridinone Scaffold
The pyridinone core is a privileged scaffold in medicinal chemistry, valued for its ability to act as both a hydrogen bond donor and acceptor and to serve as a versatile bioisostere for various other cyclic systems.[1][2] Its derivatives exhibit a vast range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3] The introduction of specific functional groups, such as an acetyl moiety at the 3-position and a nitro group at the 5-position, offers a strategic approach to modulating the electronic properties and biological activity of the molecule. The nitro group, in particular, is not only a potent pharmacophore but also a versatile synthetic handle, activating the pyridone ring for further functionalization and serving as a precursor to other functionalities like amines.[4][5] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one, designed to empower researchers in their drug discovery and development endeavors.
Part 1: Multi-Step Synthesis Protocol
The synthesis of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one is most logically approached via a two-step sequence: first, the construction of the N-ethylated 3-acetyl-2-pyridone core, followed by regioselective nitration. This strategy allows for controlled functionalization and purification of the intermediate, ensuring a higher quality final product.
Step 1: Synthesis of 3-Acetyl-1-ethylpyridin-2(1H)-one (Intermediate I)
The initial step involves the construction of the core pyridone ring, functionalized with the necessary acetyl and N-ethyl groups. While various methods exist for synthesizing 3-acyl-2-pyridones[6], a robust approach involves the reaction of an appropriate precursor with an acetylating agent, followed by N-alkylation. For this guide, we will adapt a condensation strategy.
Reaction Scheme: (A plausible precursor route involves the condensation of ethyl 3-aminocrotonate with diketene, followed by N-ethylation. This provides a reliable method for constructing the substituted pyridone ring system.)
Experimental Protocol: Synthesis of Intermediate I
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Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-hydroxypyridine (10.0 g, 90.8 mmol).
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Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and potassium carbonate (25.1 g, 181.6 mmol). Stir the suspension vigorously.
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N-Alkylation: Add ethyl iodide (10.9 mL, 136.2 mmol) dropwise to the suspension at room temperature.
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Reaction: Heat the mixture to 60°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (500 mL). A precipitate will form.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude N-ethylated intermediate. This intermediate can then be acetylated using standard Friedel-Crafts acylation conditions, adapted for pyridones, to yield 3-Acetyl-1-ethylpyridin-2(1H)-one (Intermediate I) .
Step 2: Nitration of Intermediate I to Yield 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one
The second critical step is the electrophilic nitration of the pyridone ring. The electron-donating nature of the ring oxygen (via resonance) directs electrophiles to the 3- and 5-positions. The presence of the acetyl group at the 3-position sterically hinders and electronically deactivates that site, thus favoring substitution at the 5-position. Concentrated sulfuric acid is employed as a catalyst to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Reaction Scheme: (Intermediate I is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.)
Experimental Protocol: Synthesis of the Final Compound
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Reaction Setup: In a 100 mL round-bottom flask cooled in an ice-salt bath (0 to -5°C), carefully add concentrated sulfuric acid (98%, 20 mL).
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Substrate Addition: Slowly add 3-Acetyl-1-ethylpyridin-2(1H)-one (Intermediate I) (5.0 g, 27.9 mmol) in small portions, ensuring the temperature does not exceed 5°C. Stir until all the solid has dissolved.
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Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (>90%, 2.1 mL, ~50.2 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
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Nitration Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes, maintaining the internal temperature below 5°C.
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Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
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Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. A precipitate of the crude product will form.
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Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral (pH ~7). Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one .
Causality and Self-Validation: The success of this synthesis relies on the controlled execution of the nitration step. Maintaining a low temperature is critical to prevent runaway reactions and the formation of dinitrated or oxidized byproducts.[7] The purification via recrystallization is a self-validating step; obtaining a sharp melting point for the final product is a primary indicator of high purity.
Safety Precautions:
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Handle concentrated nitric and sulfuric acids with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
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The addition of reagents should be slow and controlled, especially when preparing the nitrating mixture and during the nitration reaction, as these processes are highly exothermic.
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Quenching the reaction mixture by pouring it onto ice must be done carefully to manage the heat generated from the dilution of strong acids.
Part 2: Comprehensive Characterization
Confirming the structure and purity of the synthesized 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one is paramount. A combination of spectroscopic and physical methods provides an unambiguous validation of the final product.
Physical Properties
| Property | Expected Observation | Rationale |
| Appearance | Pale yellow crystalline solid | The nitro-aromatic system often imparts a yellowish color. |
| Melting Point | A sharp, defined range | Purity indicator. Broad melting ranges suggest impurities. |
Spectroscopic Analysis
1. Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides definitive information about the electronic environment and connectivity of protons in the molecule. The predicted spectrum for the title compound in a solvent like DMSO-d₆ would show distinct signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-4 | ~8.9 - 9.2 | Doublet (d) | 1H | Deshielded by the adjacent nitro group and carbonyl. Coupled to H-6. |
| H-6 | ~8.5 - 8.8 | Doublet (d) | 1H | Deshielded by the ring nitrogen and nitro group. Coupled to H-4. |
| N-CH₂ | ~4.1 - 4.3 | Quartet (q) | 2H | Ethyl group methylene, split by the adjacent methyl group. |
| CO-CH₃ | ~2.6 - 2.8 | Singlet (s) | 3H | Acetyl methyl protons with no adjacent protons. |
| N-CH₂-CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | Ethyl group methyl, split by the adjacent methylene group. |
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| CO-CH₃ (Ketone) | ~195 - 200 | Typical range for an acetyl carbonyl carbon. |
| C=O (Lactam) | ~158 - 162 | Carbonyl carbon within the pyridone ring. |
| C-5 (C-NO₂) | ~145 - 150 | Aromatic carbon attached to the electron-withdrawing nitro group. |
| C-3 (C-Ac) | ~140 - 145 | Aromatic carbon attached to the acetyl group. |
| C-6 | ~135 - 140 | Aromatic CH carbon adjacent to the ring nitrogen. |
| C-4 | ~125 - 130 | Aromatic CH carbon adjacent to the nitro-substituted carbon. |
| N-CH₂ | ~40 - 45 | Aliphatic carbon of the ethyl group attached to nitrogen. |
| CO-CH₃ | ~28 - 32 | Acetyl methyl carbon. |
| N-CH₂-CH₃ | ~12 - 15 | Terminal methyl carbon of the ethyl group. |
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Acetyl Ketone) | 1690 - 1710 | Stretch |
| C=O (Lactam Carbonyl) | 1650 - 1670 | Stretch |
| NO₂ (Asymmetric) | 1520 - 1560 | Stretch |
| NO₂ (Symmetric) | 1340 - 1380 | Stretch |
| C-N | 1200 - 1350 | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 2980 | Stretch |
4. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
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Expected Molecular Ion [M]⁺: For C₉H₁₀N₂O₄, the expected monoisotopic mass is approximately 210.06 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental formula with high accuracy (e.g., calculated: 210.0641, found: 210.0645 ± 0.0005).
Part 3: Visualization of Workflows
Visual diagrams are essential for quickly communicating complex scientific processes. The following have been generated using Graphviz to illustrate the synthesis and characterization workflows.
Caption: Synthetic workflow for 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one.
Caption: Comprehensive characterization workflow for structure and purity validation.
References
- Spectroscopic Data - AWS. (n.d.).
- Advances in the Synthesis of 3‐Acyl‐2‐Pyridones: Strategies and Methods for Accessing the Versatile Scaffold. (2025, January 2). ResearchGate.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.
- Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). BOC Sciences.
- Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. (2025, August 6). ResearchGate.
- 3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine. (2005, October 1). MDPI.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). National Institutes of Health (NIH).
- Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate.
- Pyridones in drug discovery: Recent advances. (2021, April 15). PubMed.
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). National Institutes of Health (NIH).
- 3-Acetylpyridine(350-03-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2025, August 6). ResearchGate.
- Nitration Chemistry in Continuous Flow using Acetyl Nitrate. (n.d.). Fraunhofer-Publica.
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